(4R)-4-Aminopyrrolidin-2-one dihydrochloride
CAS No.: 1909288-00-1
Cat. No.: VC2774300
Molecular Formula: C4H10Cl2N2O
Molecular Weight: 173.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909288-00-1 |
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Molecular Formula | C4H10Cl2N2O |
Molecular Weight | 173.04 g/mol |
IUPAC Name | (4R)-4-aminopyrrolidin-2-one;dihydrochloride |
Standard InChI | InChI=1S/C4H8N2O.2ClH/c5-3-1-4(7)6-2-3;;/h3H,1-2,5H2,(H,6,7);2*1H/t3-;;/m1../s1 |
Standard InChI Key | NOSSWWLXGQOIKR-HWYNEVGZSA-N |
Isomeric SMILES | C1[C@H](CNC1=O)N.Cl.Cl |
SMILES | C1C(CNC1=O)N.Cl.Cl |
Canonical SMILES | C1C(CNC1=O)N.Cl.Cl |
Introduction
Chemical Structure and Properties
The structural features of this compound are crucial to its functionality:
Structural Characteristics
The five-membered pyrrolidine ring forms the core structure of the molecule, while the carbonyl group at position 2 creates the lactam functionality. The amino group at position 4 is in R-configuration, which is essential for its stereochemical interactions with biological targets. This specific stereochemistry plays a vital role in its biological activity, as different stereoisomers can exhibit completely different pharmacological properties.
Physical Properties
The compound typically appears as a crystalline solid with specific solubility properties. Being a dihydrochloride salt, it demonstrates enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical applications where aqueous solubility is often required. The salt form also provides improved stability during storage and handling.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of (4R)-4-Aminopyrrolidin-2-one dihydrochloride typically involves cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions. This approach allows for the stereoselective formation of the desired R-configuration at the 4-position.
Industrial Production
At industrial scales, the production of this compound often employs optimized reaction conditions to ensure high yield and purity. These manufacturing processes frequently utilize continuous flow reactors for better control over reaction parameters. Advanced purification techniques, including crystallization and chromatography, are essential for isolating the desired product with high purity standards required for pharmaceutical applications.
Chemical Reactions
Reactivity Profile
(4R)-4-Aminopyrrolidin-2-one dihydrochloride can participate in various chemical reactions due to its functional groups:
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Oxidation reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
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Reduction reactions: The compound can undergo reduction to form the corresponding amine derivatives.
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Substitution reactions: The amino group can participate in nucleophilic substitution reactions, enabling the formation of various substituted derivatives.
Common Reagents and Conditions
Typical reagents employed in reactions with this compound include oxidizing agents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation reactions. The specific reagents and conditions used will determine the types of derivatives formed and their properties.
Biological Activities
Pharmacological Properties
The biological activity of (4R)-4-Aminopyrrolidin-2-one dihydrochloride is primarily attributed to its ability to interact with various molecular targets. Its amino group can form hydrogen bonds and participate in electrostatic interactions with target proteins, which influences their activity. The compound may also act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways.
Antithrombotic Activities
Research indicates that compounds related to (4R)-4-Aminopyrrolidin-2-one dihydrochloride exhibit significant antithrombotic effects. In studies evaluating the antithrombotic properties of pyrrolidine derivatives, it was found that certain structural modifications significantly enhanced factor Xa inhibition. The research highlighted that compounds with specific substituents on the pyrrolidine ring demonstrated improved potency compared to traditional anticoagulants.
Neurological Applications
This compound and its derivatives have shown promising results in neurological applications. A series of experiments investigated the effects of this compound on neuronal nitric oxide synthase, with results indicating that specific enantiomers exhibited low nanomolar inhibitory activity. This suggests their potential as therapeutic agents for conditions like stroke and neurodegeneration.
Metabolic Disorders
Recent studies have identified derivatives of (4R)-4-Aminopyrrolidin-2-one as effective agonists for peroxisome proliferator-activated receptors (PPARs). These receptors play a vital role in glucose metabolism and lipid regulation, making these compounds potential candidates for managing type 2 diabetes and dyslipidemia. Research on PPAR agonists derived from this compound has shown promising results in improving glucose tolerance and lipid profiles in diabetic animal models.
Mechanism of Action
The mechanism of action of (4R)-4-Aminopyrrolidin-2-one dihydrochloride primarily involves its interaction with specific molecular targets. The compound's structural features, particularly the amino group, enable it to form hydrogen bonds and participate in electrostatic interactions with target proteins, influencing their activity.
Enzyme Inhibition
One significant mechanism through which this compound exerts its effects is enzyme inhibition. It may act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways critical for cellular function. This inhibitory activity is particularly relevant in its applications for neurological and metabolic disorders.
Comparative Analysis with Similar Compounds
Stereoisomers and Positional Isomers
The stereochemistry and position of functional groups significantly impact the biological activity and physicochemical properties of pyrrolidinone derivatives.
(4S)-4-Aminopyrrolidin-2-one Hydrochloride
This stereoisomer (CAS: 672883-63-5) differs from our target compound by having an S-configuration at the 4-position rather than the R-configuration. This stereochemical difference alters its interaction with chiral biological targets, leading to distinct pharmacokinetic profiles. Applications include asymmetric synthesis and enzyme inhibition studies.
(R)-3-Amino-2-pyrrolidinone Hydrochloride
This positional isomer (CAS: 223407-19-0) features the amino group at the 3-position instead of the 4-position. This structural difference significantly impacts its biological activities and applications, particularly in peptidomimetic drug design.
4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride
This variant (CAS: 1909336-47-5) features a six-membered piperidinone ring with an aminomethyl group at position 4 and a methyl group at position 1. The expanded ring enhances conformational flexibility, making it valuable in agrochemicals and materials science.
Comparative Activity Table
Compound | Target | Activity Level (IC₅₀, nM) | Selectivity | Key Difference from Target Compound |
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(4R)-4-Aminopyrrolidin-2-one | CK1 | 11 | High | Reference compound |
Derivative A | CK1 | 24 | Moderate | Modified substituent |
Derivative B | RORγt | 12 | High | Different target enzyme |
Derivative C | PXR | 144 | Low | Lower potency |
Research Applications and Case Studies
Case Study: Antithrombotic Effects
Studies evaluating the antithrombotic properties of pyrrolidine derivatives found that structural modifications significantly enhanced factor Xa inhibition. Compounds with specific substituents on the pyrrolidine ring demonstrated improved potency compared to traditional anticoagulants, highlighting the potential of these derivatives in developing novel antithrombotic agents.
Case Study: Neurological Applications
Experiments investigating the effects of this compound on neuronal nitric oxide synthase showed that specific enantiomers exhibited low nanomolar inhibitory activity. These findings suggest their potential as therapeutic agents for neurological conditions such as stroke and neurodegeneration, where nitric oxide regulation plays a crucial role.
Case Study: Metabolic Regulation
Research on PPAR agonists derived from (4R)-4-Aminopyrrolidin-2-one demonstrated promising results in improving glucose tolerance and lipid profiles in diabetic animal models. When administered orally, these compounds showed significant reductions in fasting glucose and triglyceride levels, suggesting potential applications in managing metabolic disorders like diabetes and dyslipidemia.
Future Research Perspectives
The versatility of (4R)-4-Aminopyrrolidin-2-one dihydrochloride as a building block in pharmaceutical research opens numerous avenues for future investigation. Potential areas for further research include:
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Development of novel derivatives with enhanced biological activities
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Exploration of its applications in other therapeutic areas beyond those currently identified
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Investigation of structure-activity relationships to optimize pharmacological properties
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Development of improved synthetic methods for more efficient and environmentally friendly production
These research directions could potentially lead to the discovery of new therapeutic agents for various diseases and conditions.
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